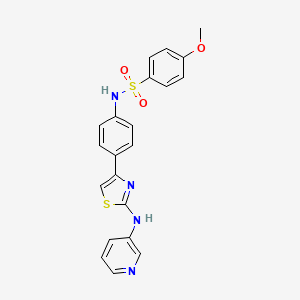

4-甲氧基-N-(4-(2-(吡啶-3-基氨基)噻唑-4-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

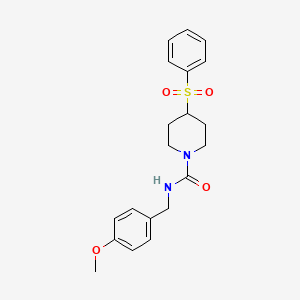

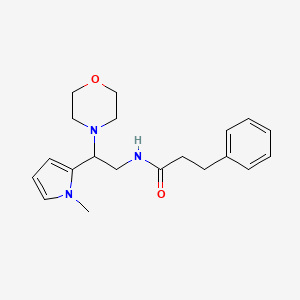

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known as PTK787/ZK 222584, is a small molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). This compound has been extensively studied for its potential therapeutic applications in cancer treatment.

科学研究应用

当然!以下是对化合物“4-甲氧基-N-(4-(2-(吡啶-3-基氨基)噻唑-4-基)苯基)苯磺酰胺”在科学研究中的应用的全面分析:

癌症研究

该化合物已被证明具有作为特定蛋白激酶抑制剂的潜力,而这些激酶在调节细胞生长和增殖中至关重要。 通过靶向这些激酶,它可以帮助开发新的癌症疗法,特别是针对对现有治疗方法耐药的癌症 .

神经退行性疾病

研究表明,该化合物可能具有神经保护作用。 它可用于研究阿尔茨海默病和帕金森病等神经退行性疾病的机制,并可能导致开发新的治疗策略来保护神经元免受退化 .

抗炎应用

该化合物的抗炎特性已得到研究。 它可以抑制参与炎症反应的某些酶和途径,使其成为开发新的抗炎药物的候选药物 .

抗菌研究

该化合物已证明对多种细菌和真菌病原体具有抗菌活性。 它可用于开发新的抗生素或抗真菌剂,特别是在抗菌耐药性不断上升的情况下 .

心血管疾病

研究表明,该化合物可以调节参与心血管疾病的某些途径。 它可能有助于开发针对特定分子机制的药物,以治疗高血压和动脉粥样硬化等疾病 .

未来方向

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have been known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiazole ring, a key component of this compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s action in different environments.

生化分析

Biochemical Properties

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exhibits a range of biochemical properties due to its unique structure. The thiazole ring is known for its ability to interact with various biological targets, including enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The pyridine moiety enhances the compound’s ability to form hydrogen bonds and π-π interactions with amino acid residues in proteins, further stabilizing these interactions. Additionally, the benzenesulfonamide group contributes to the compound’s solubility and ability to interact with sulfonamide-binding proteins .

Cellular Effects

The effects of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific kinases, the compound can alter phosphorylation states of key signaling proteins, leading to changes in gene expression and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting signaling pathways that promote cell survival and growth .

Molecular Mechanism

At the molecular level, 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This binding is facilitated by the thiazole and pyridine moieties, which form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site. Additionally, the benzenesulfonamide group enhances the compound’s solubility and allows it to interact with sulfonamide-binding proteins. These interactions lead to changes in enzyme activity, gene expression, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and cellular processes for extended periods. Some degradation products have been identified, which may influence the compound’s activity and efficacy in long-term applications .

Dosage Effects in Animal Models

The effects of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in the body .

Transport and Distribution

The transport and distribution of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and sulfonamide-binding proteins, which facilitate its uptake and distribution in various tissues. Additionally, the compound’s solubility and ability to form hydrogen bonds contribute to its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide is influenced by its chemical structure and interactions with cellular components. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments. These localization patterns are crucial for the compound’s activity and function within cells .

属性

IUPAC Name |

4-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S2/c1-28-18-8-10-19(11-9-18)30(26,27)25-16-6-4-15(5-7-16)20-14-29-21(24-20)23-17-3-2-12-22-13-17/h2-14,25H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIMJAKUUVARRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)

![N-[[1-(2-Chloro-5-cyclopropylpyridine-3-carbonyl)pyrrolidin-2-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2512096.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)